![molecular formula C68H47N5 B14111546 N-(naphthalen-1-yl)-2,3-bis({4-[(naphthalen-1-yl)(phenyl)amino]phenyl})-N-phenylquinoxalin-6-amine](/img/structure/B14111546.png)
N-(naphthalen-1-yl)-2,3-bis({4-[(naphthalen-1-yl)(phenyl)amino]phenyl})-N-phenylquinoxalin-6-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-((6-(Naphthalen-1-yl(phenyl)amino)quinoxaline-2,3-diyl)bis(4,1-phenylene))bis(N-phenylnaphthalen-1-amine): is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinoxaline core linked to naphthalene and phenyl groups, which contribute to its distinctive chemical behavior.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-((6-(Naphthalen-1-yl(phenyl)amino)quinoxaline-2,3-diyl)bis(4,1-phenylene))bis(N-phenylnaphthalen-1-amine) typically involves multi-step organic reactions. One common approach is the condensation of naphthylamine derivatives with quinoxaline precursors under controlled conditions. The reaction often requires catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced purification techniques, such as chromatography, are employed to isolate the desired product .
化学反应分析
Types of Reactions
N,N’-((6-(Naphthalen-1-yl(phenyl)amino)quinoxaline-2,3-diyl)bis(4,1-phenylene))bis(N-phenylnaphthalen-1-amine) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline derivatives with altered electronic properties.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced quinoxaline compounds.
Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can introduce different functional groups into the molecule, modifying its chemical behavior
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated solvents and nucleophiles like amines or thiols
Major Products
The major products formed from these reactions include various quinoxaline derivatives with modified electronic and structural properties, which can be tailored for specific applications .
科学研究应用
N,N’-((6-(Naphthalen-1-yl(phenyl)amino)quinoxaline-2,3-diyl)bis(4,1-phenylene))bis(N-phenylnaphthalen-1-amine) has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential as a therapeutic agent in drug discovery, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
作用机制
The mechanism by which N,N’-((6-(Naphthalen-1-yl(phenyl)amino)quinoxaline-2,3-diyl)bis(4,1-phenylene))bis(N-phenylnaphthalen-1-amine) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways .
相似化合物的比较
Similar Compounds
N-Phenylnaphthalen-1-amine: Known for its binding affinity in biological systems.
2,2’-Dimethyl-N,N’-di-(1-naphthyl)-N,N’-diphenyl-1,1’-biphenyl-4,4’-diamine: Used as a hole-transporting material in organic electronics.
N4,N4’-Di(naphthalen-1-yl)-N4,N4’-bis(4-vinylphenyl)biphenyl-4,4’-diamine: Employed in solar cells and organic light-emitting diodes.
Uniqueness
N,N’-((6-(Naphthalen-1-yl(phenyl)amino)quinoxaline-2,3-diyl)bis(4,1-phenylene))bis(N-phenylnaphthalen-1-amine) stands out due to its unique combination of naphthalene, phenyl, and quinoxaline moieties, which confer distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and electronic behavior .
属性
分子式 |
C68H47N5 |
|---|---|
分子量 |
934.1 g/mol |
IUPAC 名称 |
N-naphthalen-1-yl-2,3-bis[4-(N-naphthalen-1-ylanilino)phenyl]-N-phenylquinoxalin-6-amine |
InChI |
InChI=1S/C68H47N5/c1-4-25-53(26-5-1)71(64-34-16-22-48-19-10-13-31-59(48)64)56-41-37-51(38-42-56)67-68(52-39-43-57(44-40-52)72(54-27-6-2-7-28-54)65-35-17-23-49-20-11-14-32-60(49)65)70-63-47-58(45-46-62(63)69-67)73(55-29-8-3-9-30-55)66-36-18-24-50-21-12-15-33-61(50)66/h1-47H |
InChI 键 |
FYBLCAXZJDWQRS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=NC4=C(C=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC7=CC=CC=C76)N=C3C8=CC=C(C=C8)N(C9=CC=CC=C9)C1=CC=CC2=CC=CC=C21)C1=CC=CC2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


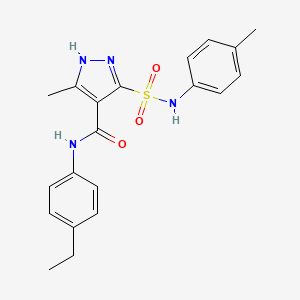
![N-[3-(acetylamino)phenyl]-2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14111492.png)
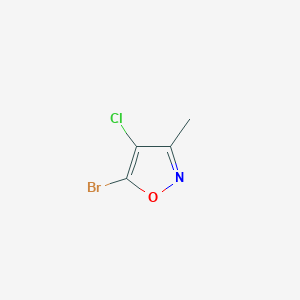
![3-[(3,4-dichlorophenyl)methyl]-9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14111497.png)
![ethyl 2-(8-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14111500.png)
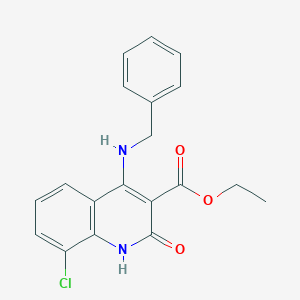
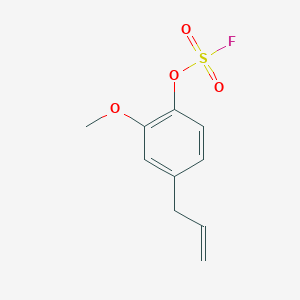

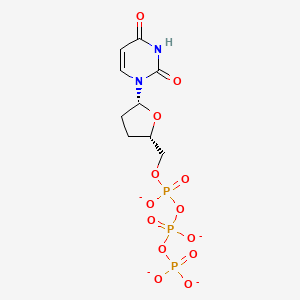
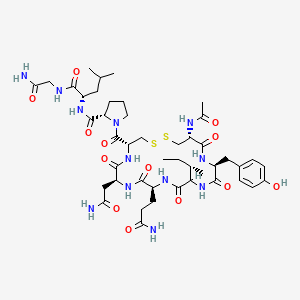
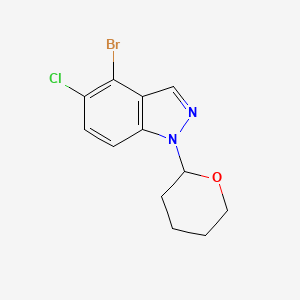
![3-Thiazolidinebutanoic acid, 5-[(4-methoxyphenyl)methylene]-4-oxo-2-thioxo-](/img/structure/B14111553.png)
![7-Chloro-1-(4-propoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111555.png)
![1-(4-tert-butylbenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14111556.png)
